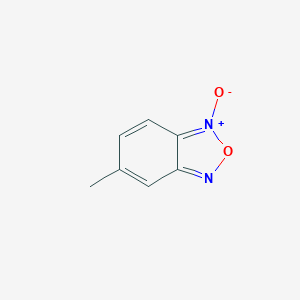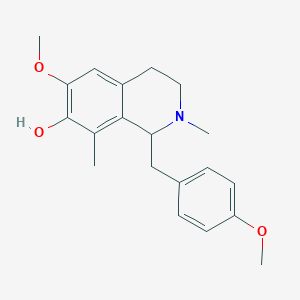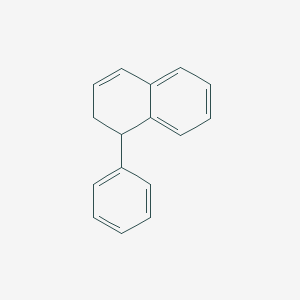![molecular formula C20H26O5 B091008 7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one CAS No. 15401-87-3](/img/structure/B91008.png)
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one is a diterpene dilactone compound that was first isolated from the plant Olearia heterocarpa. It belongs to the cascarillin group and possesses a rearranged enantio-labdane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of olearin typically involves the extraction from Olearia heterocarpa using chloroform. The compound is then purified through various chromatographic techniques
Industrial Production Methods
Industrial production of olearin is not widely established, primarily due to its limited natural sources and the complexity of its structure. The extraction process from Olearia heterocarpa remains the primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the lactone rings in olearin.
Substitution: Substitution reactions can occur at specific positions on the enantio-labdane skeleton.
Common Reagents and Conditions
Common reagents used in the reactions involving olearin include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of olearin, which may have different biological activities and properties .
Scientific Research Applications
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one has several scientific research applications, including:
Chemistry: this compound is studied for its unique structure and potential as a precursor for synthesizing other complex molecules.
Biology: Research is ongoing to understand the biological activities of olearin, including its potential as an antimicrobial and anti-inflammatory agent.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it a candidate for use in various industrial applications, such as in the development of new materials .
Mechanism of Action
The mechanism of action of olearin involves its interaction with specific molecular targets and pathways. 7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one is known to inhibit certain enzymes and modulate signaling pathways, which can lead to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that olearin may interact with proteins involved in inflammation and cell signaling .
Comparison with Similar Compounds
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one can be compared with other diterpene dilactones, such as cascarillin and xanthomicrol. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound’s unique rearranged enantio-labdane skeleton sets it apart from other similar compounds, making it a subject of interest for further research .
List of Similar Compounds
- Cascarillin
- Xanthomicrol
- Hydroxy acid derivatives
Properties
CAS No. |
15401-87-3 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |
InChI |
InChI=1S/C20H26O5/c1-12-6-7-20-11-25-18(23)14(20)4-3-5-16(20)19(12,2)9-15(21)13-8-17(22)24-10-13/h4,8,12,15-16,21H,3,5-7,9-11H2,1-2H3 |
InChI Key |
SEWAMCRXYDZJCV-UHFFFAOYSA-N |
SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=CC(=O)OC4)O |
Canonical SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=CC(=O)OC4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















